molecular formula C13H12N2O2 B1266482 2-(Benzylamino)nicotinic acid CAS No. 33522-80-4

2-(Benzylamino)nicotinic acid

Cat. No. B1266482
CAS RN: 33522-80-4
M. Wt: 228.25 g/mol
InChI Key: AHAACQWBYCPTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Benzylamino)nicotinic acid and similar compounds involves high-temperature water hydrothermal reactions. A representative process includes the amination of 2-chloronicotinic acid with aromatic amine derivatives, employing potassium carbonate as a base. This method is highlighted for its efficiency, environmental friendliness, and practicality, yielding products with moderate to excellent outcomes (up to 98%) (Zhenghua Li et al., 2012). Another approach utilizes microwave activation on adsorbed derivatives, leading to different reaction pathways based on the substrate's pH, including decarboxylation or cyclization reactions (C. Afloroaei et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)nicotinic acid showcases polymorphism, where different crystalline forms exist under varying conditions. These polymorphs display distinct hydrogen-bonding arrangements and colors due to differences in conformation. The study of these polymorphs provides insights into their phase behaviors, thermochromism, and mechanochromism, which could be valuable for solid-state structure-property relationship studies (S. Long et al., 2008).

Scientific Research Applications

  • Synthesis of Anticancer Agents :

    • Microwave action on 2-(benzylamino)nicotinic acid derivatives leads to the synthesis of benzo[b]-1,8-naphthyridine-5-ones, which are explored as potential anticancer agents. These compounds are obtained through cyclization reactions facilitated by microwave activation, providing a pathway for novel anticancer drug development (Afloroaei et al., 1999).
  • Exploring Receptor Interactions for Lipid Regulation :

    • Research on nicotinic acid, closely related to 2-(benzylamino)nicotinic acid, reveals its role in lipid regulation through specific receptors (e.g., GPR109A). This interaction is crucial in understanding the drug's mechanism in reducing the progression of atherosclerosis and its potential for treating dyslipidemia (Lukasova et al., 2011).
  • Hydrothermal Synthesis Method :

    • The hydrothermal synthesis of 2-(benzylamino)nicotinic acids is achieved by aminating 2-chloronicotinic acid with aromatic amine derivatives. This process is noted for its efficiency, environmental friendliness, and high yields, contributing to sustainable chemical synthesis methods (Li et al., 2012).
  • Polymorphism and Phase Behavior Studies :

    • The polymorphism and phase behaviors of 2-(benzylamino)nicotinic acid derivatives, such as 2-(phenylamino)nicotinic acid, have been studied. These studies provide valuable insights into the solid-state structure-property relationships of these compounds, important for developing advanced materials and pharmaceuticals (Long et al., 2008).
  • Development of Novel Herbicides :

    • Derivatives of 2-(benzylamino)nicotinic acid have been explored for their potential as herbicides. Research indicates that certain derivatives exhibit significant herbicidal activity, paving the way for the development of new, more effective agricultural chemicals (Yu et al., 2021).
  • Antibacterial Properties :

    • Compounds structurally similar to 2-(benzylamino)nicotinic acid, such as 2-arylamino-5,6-trimethylene nicotinic acids, have been synthesized and studied for their antibacterial properties. This research contributes to the ongoing search for new antibacterial agents (Galeeva et al., 1997).
  • Investigation into G Protein-Coupled Receptors :

    • Studies on nicotinic acid and its derivatives highlight their interaction with G protein-coupled receptors, which is vital for understanding their pharmacological effects in lipid regulation and potential therapeutic uses in conditions like dyslipidemia (Lorenzen et al., 2001).

Safety And Hazards

2-(Benzylamino)nicotinic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . It should be handled with appropriate safety measures, including wearing eye protection and avoiding release to the environment .

properties

IUPAC Name

2-(benzylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAACQWBYCPTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187161
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)nicotinic acid

CAS RN

33522-80-4
Record name Nicotinic acid, 2-(benzylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 2-(benzylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (4.82 g, 34.9 mmol) was added to a mixture of 2-chloronicotinic acid (5.0 g, 31.7 mol), benzylamine (3.47 ml, 31.7 mmol) and copper (I) bromide (450 mg, 3.17 mmol) in N,N-dimethylformamide (50 ml), and the reaction heated at 100° C. for 2 hours, then cooled. The resulting solid was filtered off and the filtrate evaporated under reduced pressure. The residue was partitioned between 4N sodium hydroxide solution (25 ml) and dichloromethane (25 ml) and the layers separated. The organic solution was extracted with water (2×), and the combined aqueous solutions, neutralised using concentrated hydrochloric acid. The resulting solid was filtered off, washed with cold water and dried in vacuo at 50° C., to afford the title compound, 1.6 g.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzylamine (14 mL, 126.8 mmol) was added to a solution of chloronicotinic acid (10 g, 63.4 mmol) in pyridine and refluxed overnight. The pyridine was distilled and the residue was dissolved in 1N NaOH. The solution was diluted with water to adjust the pH to 10 to 11 and washed by dichloromethane. The aqueous phase was neutralized with cold aqueous 10% HCl solution to adjust the pH to 6 to 7. The solids formed were filtered, washed with cold water, and dried in a vacuum oven to yield 12.2 g (84%) of 2-benzylamino nicotinic acid (1) as white solids. MP: 148° C.; 1H-NMR (DMSO-d6): δ 4.69 (d, J=3.6 Hz, 2H), 6.61 (dd, J=4.9, 7.7 Hz, 1H), 7.23 (m, 1H), 7.29 (m, 4H), 8.08 (dd, J=1.8, 7.0 Hz, 1H), 8.28 (dd, J=1.8, 7.0 Hz, 1H), 8.47 (br. s, 1H), 13.10 (s, 1H); EIMS: 229 (M+1), 251 (M+23).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloronicotinic acid (10.0 g) and benzylamine (13.34 ml) was heated at 130° C. for 2 hours. The mixture was cooled and the resulting solid was broken up, triturated with water, acidified to pH 6 and filtered. The solid obtained was boiled up in IMS (200 ml), cooled and filtered to give 2-benzylaminonicotinic acid, m.p. 223°-225° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.34 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)nicotinic acid

Citations

For This Compound
4
Citations
Y Zhoujin, Y Li, PY Liang, PP Zhou, S Parkin… - Crystal Growth & …, 2023 - ACS Publications
… When the benzene ring is farther from the nicotinic acid ring, as in the case of 2-benzylamino-nicotinic acid, the intramolecular sp2 C–H···N hydrogen bond between the hydrogen atom …
Number of citations: 0 pubs.acs.org
H Ban, M Muraoka, N Ohashi - Tetrahedron, 2005 - Elsevier
A potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitor SMP-797 was effectively synthesized by the urea formation of 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,…
Number of citations: 20 www.sciencedirect.com
H Ban, M Muraoka, N Ohashi - Tetrahedron letters, 2003 - Elsevier
4-Halo-1,8-naphthyridin-2(1H)-ones readily available from 2-chloronicotinic acid were subjected to the Suzuki coupling reaction with arylboronic acids to give a diversity of 4-aryl-1,8-…
Number of citations: 27 www.sciencedirect.com
JL Vrijdag, D De Ruysscher… - European Journal of …, 2017 - Wiley Online Library
Tricyclic scaffolds structurally related to the well‐known benzodiazepine class of drugs show diverse biological activities strikingly different from those of their benzodiazepine …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.